Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate dihydrochloride
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Overview
Description
Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate dihydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This particular compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate dihydrochloride typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazoles, amine derivatives, and N-oxide compounds, which can be further utilized in the synthesis of pharmaceuticals and other biologically active molecules.
Scientific Research Applications
Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate dihydrochloride has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex imidazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate dihydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
Triethylenetetramine: Known for its use as a copper chelating agent in the treatment of Wilson’s disease.
Ethylenediamine: A simpler amine used in the synthesis of various pharmaceuticals and agrochemicals.
Diethylenetriamine: Used in epoxy curing and as a crosslinker in polymer chemistry.
Uniqueness
Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate dihydrochloride is unique due to its specific structure, which allows for versatile chemical modifications and its potential biological activities. Its imidazole ring provides a scaffold for the development of various bioactive molecules, making it a valuable compound in both research and industrial applications.
Biological Activity
Ethyl 1-(2-aminoethyl)-1H-imidazole-5-carboxylate dihydrochloride is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.
Overview of the Compound
This compound is classified as an imidazole derivative. Imidazole compounds are known for their pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties. The specific structure of this compound allows for interactions with various biological targets, making it a valuable subject of study.
The biological activity of this compound primarily involves its ability to interact with enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. Additionally, the aminoethyl group is capable of forming hydrogen bonds with receptor proteins, modulating their function and influencing various biochemical pathways.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests have shown significant activity against a range of bacterial strains:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.01 mg/mL |
Escherichia coli | 0.02 mg/mL |
Bacillus subtilis | 0.05 mg/mL |
Candida albicans | 0.03 mg/mL |
These results indicate that this compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
In addition to its antimicrobial effects, this compound has demonstrated potential in cancer research. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, studies indicated that treatment with this compound led to a dose-dependent decrease in viability in human breast cancer cells (MCF-7) with an IC50 value around 15 µM .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on the efficacy of this compound against multidrug-resistant strains demonstrated its potential as a therapeutic agent. The compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli, showing promising results with significant reductions in bacterial counts after 24 hours of treatment.
Case Study 2: Cancer Cell Line Studies
In another investigation focusing on its anticancer properties, researchers treated various cancer cell lines with this compound. The results indicated that at concentrations above 10 µM, there was a notable induction of apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP, markers commonly associated with programmed cell death .
Properties
Molecular Formula |
C8H15Cl2N3O2 |
---|---|
Molecular Weight |
256.13 g/mol |
IUPAC Name |
ethyl 3-(2-aminoethyl)imidazole-4-carboxylate;dihydrochloride |
InChI |
InChI=1S/C8H13N3O2.2ClH/c1-2-13-8(12)7-5-10-6-11(7)4-3-9;;/h5-6H,2-4,9H2,1H3;2*1H |
InChI Key |
PTTKFMNPBRAOKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=CN1CCN.Cl.Cl |
Origin of Product |
United States |
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